molecular formula C6H10O4 B103311 2,2,5,5-tetradeuteriohexanedioic acid CAS No. 19031-55-1

2,2,5,5-tetradeuteriohexanedioic acid

Cat. No.: B103311
CAS No.: 19031-55-1
M. Wt: 150.17 g/mol
InChI Key: WNLRTRBMVRJNCN-KHORGVISSA-N
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Description

2,2,5,5-tetradeuteriohexanedioic acid is a deuterated form of adipic acid, where four hydrogen atoms are replaced by deuterium atoms. This compound is often used in research due to its unique isotopic properties, which can be beneficial in various analytical techniques.

Biochemical Analysis

Biochemical Properties

Adipic Acid-2,2,5,5-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthetic pathway of Adipic Acid-2,2,5,5-d4 comprises condensation of acetyl-CoA and succinyl-CoA to form the C6 backbone and subsequent reduction, dehydration, hydrogenation, and release of Adipic Acid-2,2,5,5-d4 from its thioester .

Cellular Effects

Adipic Acid-2,2,5,5-d4 has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Adipic Acid-2,2,5,5-d4 is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Adipic Acid-2,2,5,5-d4 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Adipic Acid-2,2,5,5-d4 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Adipic Acid-2,2,5,5-d4 is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Adipic Acid-2,2,5,5-d4 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

The information provided here is based on the current understanding and available research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5,5-tetradeuteriohexanedioic acid can be synthesized through the oxidation of cyclohexene using deuterated reagents. One common method involves the use of deuterated potassium permanganate (KMnO4) in an acidic medium. The reaction typically proceeds under mild conditions, with the cyclohexene being oxidized to adipic acid-2,2,5,5-d4 .

Industrial Production Methods

Industrial production of adipic acid-2,2,5,5-d4 is less common compared to its non-deuterated counterpart. it can be produced using similar methods, with the key difference being the use of deuterated starting materials. The process involves the oxidation of cyclohexane or cyclohexanol in the presence of deuterated nitric acid (HNO3) and a catalyst such as vanadium pentoxide (V2O5) .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-tetradeuteriohexanedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form glutaric acid and succinic acid.

    Reduction: It can be reduced to form 1,6-hexanediol.

    Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Major Products Formed

    Oxidation: Glutaric acid, succinic acid.

    Reduction: 1,6-Hexanediol.

    Substitution: Adipoyl chloride.

Scientific Research Applications

2,2,5,5-tetradeuteriohexanedioic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-tetradeuteriohexanedioic acid is unique due to its deuterium content, which makes it particularly useful in isotopic labeling and tracing studies. This allows researchers to gain insights into reaction mechanisms and pathways that would be difficult to study using non-deuterated compounds.

Properties

IUPAC Name

2,2,5,5-tetradeuteriohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCC([2H])([2H])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480543
Record name Adipic acid-2,2,5,5-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19031-55-1
Record name Adipic acid-2,2,5,5-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19031-55-1
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